molecular formula C23H27N3O5 B14124951 [{2-[4-(4-Acetylphenyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid CAS No. 1142205-46-6

[{2-[4-(4-Acetylphenyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid

Cat. No.: B14124951
CAS No.: 1142205-46-6
M. Wt: 425.5 g/mol
InChI Key: PRWOYVDCKNIRBL-UHFFFAOYSA-N
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Description

[{2-[4-(4-Acetylphenyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid is a complex organic compound with a molecular formula of C22H25N3O4. This compound is notable for its piperazine ring, which is a common structural motif in many pharmaceuticals due to its ability to enhance the pharmacokinetic properties of drugs .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include dry dichloromethane, lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) . Major products formed from these reactions include various substituted piperazines and triazole derivatives .

Properties

CAS No.

1142205-46-6

Molecular Formula

C23H27N3O5

Molecular Weight

425.5 g/mol

IUPAC Name

2-(N-[2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl]-4-methoxyanilino)acetic acid

InChI

InChI=1S/C23H27N3O5/c1-17(27)18-3-5-19(6-4-18)24-11-13-25(14-12-24)22(28)15-26(16-23(29)30)20-7-9-21(31-2)10-8-20/h3-10H,11-16H2,1-2H3,(H,29,30)

InChI Key

PRWOYVDCKNIRBL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)CN(CC(=O)O)C3=CC=C(C=C3)OC

Origin of Product

United States

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